N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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Description
N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, also known as MPPO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of pyrrole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on chloroacetamide and acetamide derivatives highlights their role in organic synthesis and potential for producing various chemical structures. For instance, chloroacetamides are used as selective herbicides, indicating the chemical reactivity and utility of acetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989). Similarly, studies on the synthesis of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives for anti-tuberculosis activity showcase the medicinal chemistry applications of acetamide compounds (Bai et al., 2011). These examples underscore the importance of acetamide derivatives in synthesizing bioactive molecules with potential therapeutic applications.
Pharmacological Applications
Acetamide derivatives are also prominent in pharmacology, where they serve as scaffolds for drug development. A study on the pharmacological characterization of a κ-opioid receptor antagonist demonstrates the utility of acetamide derivatives in developing new therapeutic agents (Grimwood et al., 2011). This research points towards the potential of N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide in exploring new pharmacological pathways and drug targets.
Environmental and Biological Interactions
The metabolism and environmental fate of chloroacetamide herbicides provide insights into the biological interactions and environmental impact of similar compounds. Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the metabolic pathways and potential toxicological profiles of these substances (Coleman et al., 2000). Understanding the environmental behavior and biological effects of acetamide derivatives is crucial for assessing their safety and ecological impact.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-10-15(2)12-16(11-14)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)29-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYPXRJXWYKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
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